molecular formula C2HF3 B1203016 Trifluoroethylene CAS No. 359-11-5

Trifluoroethylene

Cat. No. B1203016
CAS RN: 359-11-5
M. Wt: 82.02 g/mol
InChI Key: MIZLGWKEZAPEFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoroethylene and its derivatives are synthesized through various chemical pathways, including palladium-catalyzed cycloaddition reactions, where the trifluoromethyl group acts as a unique σ-electron-withdrawing group to activate the olefin towards the cycloaddition, leading to compounds of interest for various industries (Trost & Debien, 2015). Additionally, the synthesis of trifluoroethyl-containing compounds from isothiocyanates using bromine trifluoride demonstrates the versatility in introducing trifluoromethyl groups into a range of chemical structures (Hagooly et al., 2009).

Molecular Structure Analysis

The molecular structure of trifluoroethylene derivatives, such as trifluoroethylene sultone, has been characterized, revealing a planar four-membered ring structure with specific bond lengths and angles, contributing to its reactivity and properties (Braden et al., 1995). This detailed structural information is crucial for understanding the reactivity and potential applications of trifluoroethylene derivatives.

Chemical Reactions and Properties

Trifluoroethylene undergoes various chemical reactions, including radical anions formation with electron-deficient perylene and naphthalene imides and diimides, where trifluoromethylation significantly influences their electronic properties (Roznyatovskiy et al., 2014). Such reactions highlight the role of trifluoroethylene in modifying electronic structures for potential applications in electronic devices.

Physical Properties Analysis

The introduction of trifluoroethyl groups into polymers significantly affects their physical properties, including solubility, thermal stability, and optical properties. Core-perfluoroalkylated perylene diimides and naphthalene diimides, for instance, demonstrate strong electron-accepting abilities and solubility in common organic solvents, making them suitable for use in semiconductors and fluorescent dyes (Yuan et al., 2010).

Chemical Properties Analysis

The chemical properties of trifluoroethylene derivatives are influenced by the trifluoromethyl group, which imparts unique reactivity patterns. For example, trifluoroacetaldehyde N-tosylhydrazone serves as a precursor for trifluorodiazoethane, demonstrating the trifluoromethyl group's role in facilitating reactions that yield trifluoroethyl-containing compounds (Ostrovskii et al., 2019).

Scientific Research Applications

  • Utilization in Sustainable Chemistry :

    • Musio, Gala, and Ley (2018) developed a strategy to convert trifluoromethane, a byproduct of polytetrafluoroethylene manufacture, into valuable fluorinated compounds using a flow reactor setup. This process emphasizes the importance of trifluoroethylene in sustainable and environmentally friendly chemical production (Musio, Gala, & Ley, 2018).
  • Application in Refrigeration :

    • Otsuka, Ueno, Okamoto, Ippommatsu, and Dobashi (2018) investigated the use of trifluoroethylene (HFO-1123) mixtures as next-generation refrigerants due to their lower global warming potential. Their research focused on the explosive disproportionation properties of these mixtures, which is crucial for safe refrigerant use (Otsuka et al., 2018).
  • In Organic Thin Film Transistors :

    • Wu, Shao, Burlingame, Chen, Lin, Xiao, and Zhang (2013) utilized Poly(vinylidenefluoride-trifluoroethylene-chlorofluoroethylene) as a gate insulator in organic thin-film transistors, demonstrating its effectiveness in electronic applications due to its high dielectric constant (Wu et al., 2013).
  • Photodissociation Dynamics :

    • Lin, Hsu, Hwang, Lee, and Yang (1998) studied the photodissociation of trifluoroethylene at 157 nm, identifying multiple dissociation channels. This research is significant for understanding the chemical behavior of trifluoroethylene under specific conditions (Lin et al., 1998).
  • In Copolymer Studies :

    • Yagi, Tatemoto, and Sako (1980) explored the dielectric properties and transition behavior of trifluoroethylene-vinylidene fluoride copolymers. Their findings contribute to the knowledge of polymer science, particularly in the context of materials with unique electrical properties (Yagi, Tatemoto, & Sako, 1980).
  • Energy Harvesting Applications :

    • Kim, Lee, Ryu, Lee, Khan, Kim, Kwak, and Kim (2017) demonstrated that Poly(vinylidenefluoride‐co‐trifluoroethylene) is promising for energy harvesting in flexible and wearable applications. They showed that solvent choice significantly affects the polymer's properties for energy harvesting (Kim et al., 2017).

Safety And Hazards

Trifluoroethylene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Trifluoroethylene, as a part of polyvinylidene fluoride (PVDF), has potential applications in energy harvesting devices, sensors and actuator materials, and other types of biomedical engineering and devices .

properties

IUPAC Name

1,1,2-trifluoroethene
Source PubChem
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InChI

InChI=1S/C2HF3/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLGWKEZAPEFJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)F
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Molecular Formula

C2HF3
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Related CAS

24980-67-4
Record name Trifluoroethylene polymer
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DSSTOX Substance ID

DTXSID4059887
Record name 1,1,2-Trifluoroethene
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Molecular Weight

82.02 g/mol
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Physical Description

Liquid, Colorless gas; [MSDSonline]
Record name Ethene, 1,1,2-trifluoro-
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Record name Trifluoroethene
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Boiling Point

-51 °C
Record name Trifluoroethene
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Solubility

Slightly soluble in ethanol; soluble in ether
Record name Trifluoroethene
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Density

1.26 g/cu cm at -70 °C
Record name Trifluoroethene
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Product Name

Trifluoroethylene

Color/Form

Colorless gas

CAS RN

359-11-5
Record name Trifluoroethylene
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Record name Ethene, 1,1,2-trifluoro-
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Record name TRIFLUOROETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trifluoroethylene
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Reactant of Route 5
Trifluoroethylene

Citations

For This Compound
20,800
Citations
AJ Lovinger, RE Cais - Macromolecules, 1984 - ACS Publications
Poly (trifluoroethylene), one of the least studied fluorocarbon polymers, has become of interest as a result of its ferroelectric copolymers with vinylidene fluoride. Atactic poly (…
Number of citations: 91 pubs.acs.org
T Furukawa, M Date, E Fukada… - Japanese Journal of …, 1980 - iopscience.iop.org
The linear and nonlinear dielectrical and depolarization processes of the copolymer of vinylidene fluoride and trifluoroethylene have been measured. The D vs. E hysteresis loop below …
Number of citations: 278 iopscience.iop.org
AJ Lovinger, GT Davis, T Furukawa… - …, 1982 - ACS Publications
The structure of a 52/48 mol% copolymer of vinylidene fluoride and trifluoroethylene has been investigated at various temperatures by X-ray diffraction. Melt-solidified samples consist of …
Number of citations: 256 pubs.acs.org
K Koga, H Ohigashi - Journal of applied physics, 1986 - pubs.aip.org
The piezoelectric properties and ferroelectric transition behaviors of vinylidene fluoride and trifluoroethylene copolymers, P(VDF x −TrFE 1−x ), were studied as a function of x in the …
Number of citations: 440 pubs.aip.org
ZY Cheng, V Bharti, TB Xu, H Xu, T Mai… - Sensors and Actuators A …, 2001 - Elsevier
High energy electron (1.0–2.55MeV) irradiation was used to modify the phase transitional behavior of poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) copolymers in an attempt …
Number of citations: 213 www.sciencedirect.com
T Furukawa, JX Wen, K Suzuki, Y Takashina… - Journal of applied …, 1984 - pubs.aip.org
Piezoelectric and pyroelectric properties have been investigated in the 52/48, 65/35, and 73/27 mol % copolymers of vinylidene fluoride and trifluoroethylene. The transverse and …
Number of citations: 168 pubs.aip.org
T Soulestin, V Ladmiral, FD Dos Santos… - Progress in Polymer …, 2017 - Elsevier
Fluoropolymers are attractive niche polymers used in high added value materials for high-tech applications in aerospace, electronics, coatings, membranes, cables, and the automotive …
Number of citations: 173 www.sciencedirect.com
T Yagi, M Tatemoto, J Sako - Polymer Journal, 1980 - nature.com
The transition behavior and dielectric properties of trifluoroethylene (TrFE)–vinylidene fluoride (VDF) copolymers were studied. The DSC and X-ray diffraction measurements indicated …
Number of citations: 383 www.nature.com
F Xia, ZY Cheng, HS Xu, HF Li, QM Zhang… - Advanced …, 2002 - Wiley Online Library
Addition of an astutely selected third monomer to poly(vinylidene fluoride–trifluoroethylene) (P(VDF‐TrFE))‐based polymers can significantly improve their electromechanical response. …
Number of citations: 382 onlinelibrary.wiley.com
L Persano, C Dagdeviren, Y Su, Y Zhang… - Nature …, 2013 - nature.com
Multifunctional capability, flexible design, rugged lightweight construction and self-powered operation are desired attributes for electronics that directly interface with the human body or …
Number of citations: 132 www.nature.com

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